4-pyridin-4-yloxybenzonitrile
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Overview
Description
4-pyridin-4-yloxybenzonitrile is an organic compound with the molecular formula C12H8N2O It consists of a benzonitrile moiety substituted with a pyridin-4-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-pyridin-4-yloxybenzonitrile involves the nucleophilic aromatic substitution reaction. This reaction typically starts with 4-chlorobenzonitrile and 4-hydroxypyridine as the starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-pyridin-4-yloxybenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the nitrile group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Coordination Chemistry: The pyridine moiety can coordinate with metal ions to form metal complexes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include bases like potassium carbonate and solvents like DMF.
Coordination Chemistry: Metal salts such as nickel(II) sulfate, cobalt(II) sulfate, and cadmium(II) sulfate are used to form metal complexes.
Major Products Formed
Nucleophilic Substitution: The major product is typically the substituted benzonitrile derivative.
Coordination Chemistry: The major products are metal complexes with varying properties depending on the metal ion used.
Scientific Research Applications
4-pyridin-4-yloxybenzonitrile has several scientific research applications:
Biology: The compound’s derivatives are being explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug discovery.
Industry: It is used in the synthesis of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-pyridin-4-yloxybenzonitrile depends on its application:
Coordination Chemistry: The pyridine moiety coordinates with metal ions, forming stable complexes that can act as catalysts in various chemical reactions.
Biological Activity: The compound may interact with biological targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzonitrile: Similar in structure but with a bromine atom instead of the pyridin-4-yloxy group.
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: A more complex derivative with additional pyridine rings.
Uniqueness
4-pyridin-4-yloxybenzonitrile is unique due to the presence of both the benzonitrile and pyridine moieties, which allow it to participate in a wide range of chemical reactions and form stable metal complexes. This makes it a versatile compound in both synthetic and applied chemistry .
Properties
Molecular Formula |
C12H8N2O |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
4-pyridin-4-yloxybenzonitrile |
InChI |
InChI=1S/C12H8N2O/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-8H |
InChI Key |
JJRURZUTCNAXKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC=NC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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